molecular formula C16H20ClNO5S B15171595 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

Cat. No.: B15171595
M. Wt: 373.9 g/mol
InChI Key: QBEBIWIRKBVYAS-UHFFFAOYSA-N
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Description

8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core, which is known for its diverse biological activities, and a dioxothiolan-3-yl group, which adds unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves multiple steps. One common approach is to start with the chromen-2-one core and introduce the dioxothiolan-3-yl group through a series of nucleophilic substitution reactions. The reaction conditions typically involve the use of strong bases and solvents like ethanol or dimethylformamide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the dioxothiolan-3-yl group yields a thiol .

Scientific Research Applications

8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[(1,1-Dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride is unique due to its combination of a chromen-2-one core and a dioxothiolan-3-yl group, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C16H20ClNO5S

Molecular Weight

373.9 g/mol

IUPAC Name

8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride

InChI

InChI=1S/C16H19NO5S.ClH/c1-9-10(2)16(19)22-15-12(9)3-4-14(18)13(15)7-17-11-5-6-23(20,21)8-11;/h3-4,11,17-18H,5-8H2,1-2H3;1H

InChI Key

QBEBIWIRKBVYAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CCS(=O)(=O)C3)O)C.Cl

Origin of Product

United States

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